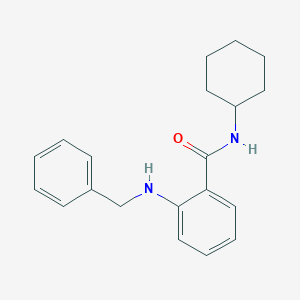
2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a chloro group, and a methyl group attached to a phenoxyethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 6-amino-3-chloro-2-methylphenol with ethylene oxide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with a hydroxyl group would produce a phenol derivative.
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Amino-3-chloro-2-fluorophenoxy)ethan-1-ol
- 2-(6-Amino-3-chloro-2-methylphenoxy)propan-1-ol
Uniqueness
2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chloro group on the phenoxyethanol backbone allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
2-(6-amino-3-chloro-2-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-6-7(10)2-3-8(11)9(6)13-5-4-12/h2-3,12H,4-5,11H2,1H3 |
InChI-Schlüssel |
TXPODMOBWHBBEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OCCO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




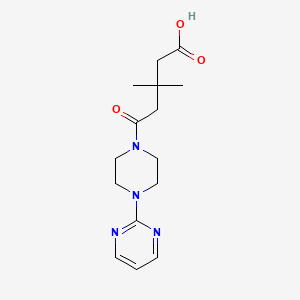
![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

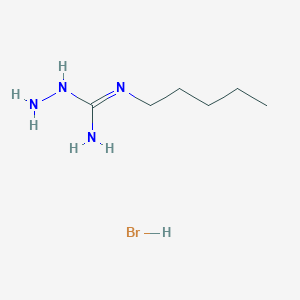
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
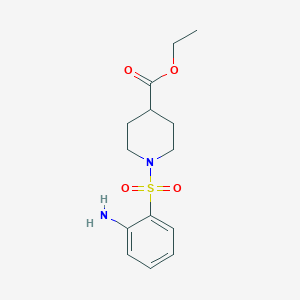
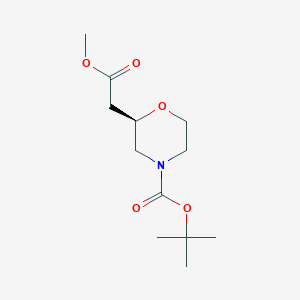
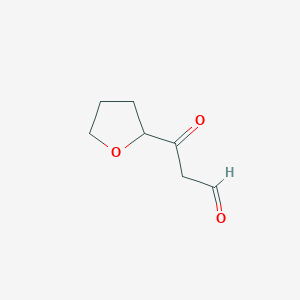

![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

